molecular formula C7H5BrClNO2 B1524783 5-Bromo-2-chloro-6-methylnicotinic acid CAS No. 1256809-64-9

5-Bromo-2-chloro-6-methylnicotinic acid

Cat. No. B1524783
M. Wt: 250.48 g/mol
InChI Key: GCRXOERAOBJTJI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-methylnicotinic acid is a derivative of nicotinic acid .


Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-6-methylnicotinic acid involves custom services and research use . It is available for bulk manufacturing and procurement .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-chloro-6-methylnicotinic acid is C7H5BrClNO2 . Its molecular weight is 250.48 g/mol .


Physical And Chemical Properties Analysis

5-Bromo-2-chloro-6-methylnicotinic acid has a molecular weight of 250.48 g/mol. It is a light yellow to yellow powder or crystals .

Scientific Research Applications

Application in Pharmaceutical Chemistry

  • Specific Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: “5-Bromo-2-chloro-6-methylnicotinic acid” is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application or Experimental Procedures: The preparation of “5-Bromo-2-chloro-6-methylnicotinic acid” involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process was run successfully on approximately 70kg/batch with a total yield of 24% .
  • Results or Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Application in Synthesis of Heterocyclic Compounds

  • Specific Scientific Field: Organic Chemistry.
  • Summary of the Application: “5-Bromo-2-chloro-6-methylnicotinic acid” has been utilized in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles. These compounds are important scaffolds in drug discovery and material science.
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes: The specific results or outcomes were not detailed in the source.

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis .
  • Summary of the Application: “5-Bromo-2-chloro-6-methylnicotinic acid” is used in the preparation of high-selectivity 5-bromo-2-chlorobenzoic acid . This compound is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .
  • Methods of Application or Experimental Procedures: The preparation method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid . A catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process .
  • Results or Outcomes: The method has the advantages of simple process, cheap and easily-obtained raw materials, low cost and high yield . The high-purity 5-bromo-2-chlorobenzoic acid product can be obtained by only once refining after the reaction .

Application in Cell Staining

  • Specific Scientific Field: Cell Biology .
  • Summary of the Application: “5-Bromo-2-chloro-6-methylnicotinic acid” may be used in the synthesis of 6-methyl-2-thiophenoxynicotinic acid, required for the preparation of europium complex for staining the nucleolus of NIH 3T3, HeLa and HDF cells .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis .
  • Summary of the Application: “5-Bromo-2-chloro-6-methylnicotinic acid” is used in the preparation of high-selectivity 5-bromo-2-chlorobenzoic acid . This compound is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .
  • Methods of Application or Experimental Procedures: The preparation method takes 2-chlorobenzoic acid as a raw material, monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid, and a catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process .
  • Results or Outcomes: The method has the advantages of simple process, cheap and easily-obtained raw materials, low cost and high yield . The high-purity 5-bromo-2-chlorobenzoic acid product can be obtained by only once refining after the reaction .

Application in Cell Staining

  • Specific Scientific Field: Cell Biology .
  • Summary of the Application: “5-Bromo-2-chloro-6-methylnicotinic acid” may be used in the synthesis of 6-methyl-2-thiophenoxynicotinic acid, required for the preparation of europium complex for staining the nucleolus of NIH 3T3, HeLa and HDF cells .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

The safety information for 5-Bromo-2-chloro-6-methylnicotinic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It’s important to avoid contact with skin and eyes, formation of dust and aerosols, and to use non-sparking tools .

properties

IUPAC Name

5-bromo-2-chloro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-3-5(8)2-4(7(11)12)6(9)10-3/h2H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRXOERAOBJTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224815
Record name 5-Bromo-2-chloro-6-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-6-methylnicotinic acid

CAS RN

1256809-64-9
Record name 5-Bromo-2-chloro-6-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256809-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-6-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chloro-6-methylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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